molecular formula C8H10O5S B13141731 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid

Cat. No.: B13141731
M. Wt: 218.23 g/mol
InChI Key: XVSAPGXNKFTLMG-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O5S. It is a derivative of benzenesulfonic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring. This compound is known for its applications in various scientific fields, particularly in electrochemistry and redox flow batteries .

Preparation Methods

The synthesis of 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid involves several steps. One common method includes the sulfonation of 2,4-dimethylphenol followed by hydroxylation. The reaction conditions typically involve the use of sulfuric acid as a sulfonating agent and subsequent treatment with a hydroxylating agent such as hydrogen peroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid exerts its effects is primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it suitable for use in redox flow batteries. The molecular targets and pathways involved include the electron transfer processes facilitated by the hydroxyl and sulfonic acid groups on the benzene ring .

Comparison with Similar Compounds

3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H10O5S/c1-4-3-6(9)8(14(11,12)13)5(2)7(4)10/h3,9-10H,1-2H3,(H,11,12,13)

InChI Key

XVSAPGXNKFTLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)S(=O)(=O)O)O

Origin of Product

United States

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